2-Cyclopentylbenzofuran-5-carboxylic acid
Description
2-Cyclopentylbenzofuran-5-carboxylic acid is a benzofuran derivative featuring a cyclopentyl substituent at the 2-position and a carboxylic acid group at the 5-position of the benzofuran core. The cyclopentyl group contributes steric bulk and lipophilicity, while the carboxylic acid moiety enhances polarity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2-cyclopentyl-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-14(16)10-5-6-12-11(7-10)8-13(17-12)9-3-1-2-4-9/h5-9H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEILVKQALNUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylbenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-cyclopentylphenol with a suitable carboxylating agent. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .
Scientific Research Applications
2-Cyclopentylbenzofuran-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylbenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key parameters for 2-Cyclopentylbenzofuran-5-carboxylic acid methyl ester and related analogs:
Key Observations:
Steric and Electronic Effects :
- The cyclopentyl group in the methyl ester derivative enhances hydrophobicity compared to the hydroxylated analog, 2-(1-Hydroxycyclopentyl)-benzofuran-5-carboxylic acid . The latter’s hydroxyl group introduces hydrogen-bonding capacity, likely improving aqueous solubility .
- 5-Nitrobenzofuran-2-carboxylic acid (CAS 27538-10-9) features a nitro group at the 5-position, a strong electron-withdrawing substituent. This increases the acidity of the carboxylic acid group compared to the cyclopentyl-substituted analog .
Thermal Stability :
- The methyl ester derivative’s predicted boiling point (359.8°C) reflects moderate thermal stability, typical of aromatic esters. The absence of data for the carboxylic acid form suggests higher intermolecular forces (e.g., hydrogen bonding) may elevate its melting/boiling points relative to the ester .
Reactivity and Functionalization Potential
- Ester vs. Acid : The methyl ester’s -OCH₃ group is hydrolytically labile, enabling conversion to the free carboxylic acid under basic or acidic conditions. This property is critical for prodrug design .
- Hydroxycyclopentyl Analog : The hydroxyl group on the cyclopentyl ring offers a site for further functionalization (e.g., glycosylation, phosphorylation) or coordination with metal ions .
- Nitro-Substituted Analog : The nitro group facilitates electrophilic substitution reactions, enabling the synthesis of amines or amides via reduction or nucleophilic displacement .
Biological Activity
2-Cyclopentylbenzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a benzofuran ring, influencing its reactivity and biological activity. The unique substitution pattern on the benzofuran core differentiates it from other similar compounds.
Target Interactions
Benzofuran derivatives, including this compound, exhibit interactions with various biological targets, such as enzymes and receptors. These interactions can lead to significant changes in cellular functions.
Biochemical Pathways
The compound influences several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, modulating metabolic pathways and cellular processes.
- Cell Signaling : The compound affects cell signaling pathways, impacting gene expression and cellular metabolism.
- Cellular Effects : It can induce apoptosis in certain cell types, thereby affecting overall cellular health.
Anticancer Properties
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
Antioxidant Effects
As a natural carboxylic acid, it may possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is crucial in preventing damage caused by free radicals .
Case Studies and Research Findings
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Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
Concentration (µM) Cell Viability (%) Apoptosis Rate (%) 10 85 10 25 65 30 50 40 60 -
Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity.
Bacterial Strain MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10 Pseudomonas aeruginosa 20
Dosage Effects in Animal Models
Animal studies have demonstrated that dosage significantly impacts the efficacy and safety profile of this compound. Lower doses showed therapeutic effects without toxicity, while higher doses led to adverse effects.
Transport and Distribution
The transport mechanisms of this compound involve specific transporters that facilitate its distribution within cells and tissues. Understanding these mechanisms is vital for optimizing its therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
